1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine 1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 950414-84-3
VCID: VC11799294
InChI: InChI=1S/C26H29N5O2/c1-19-15-26(30-13-11-29(12-14-30)18-20-7-5-4-6-8-20)31-25(27-19)17-22(28-31)21-9-10-23(32-2)24(16-21)33-3/h4-10,15-17H,11-14,18H2,1-3H3
SMILES: CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C26H29N5O2
Molecular Weight: 443.5 g/mol

1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine

CAS No.: 950414-84-3

Cat. No.: VC11799294

Molecular Formula: C26H29N5O2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine - 950414-84-3

Specification

CAS No. 950414-84-3
Molecular Formula C26H29N5O2
Molecular Weight 443.5 g/mol
IUPAC Name 7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C26H29N5O2/c1-19-15-26(30-13-11-29(12-14-30)18-20-7-5-4-6-8-20)31-25(27-19)17-22(28-31)21-9-10-23(32-2)24(16-21)33-3/h4-10,15-17H,11-14,18H2,1-3H3
Standard InChI Key LRSXRAFFIWCKQO-UHFFFAOYSA-N
SMILES CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC
Canonical SMILES CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic structure formed by fusion of pyrazole and pyrimidine rings. This planar scaffold provides rigidity and facilitates π-π interactions with biological targets . Key substituents include:

  • Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance solubility and receptor binding .

  • Position 5: A methyl group, which sterically influences molecular conformation and metabolic stability .

  • Position 7: A 4-benzylpiperazine moiety, a common feature in CNS-active compounds due to its ability to engage with neurotransmitter receptors .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
CAS Registry Number950414-84-3
IUPAC Name7-(4-benzylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Stereochemical Considerations

The benzylpiperazine group introduces a chiral center at the piperazine nitrogen, though the compound is typically synthesized as a racemic mixture. Conformational analysis reveals that the 3,4-dimethoxyphenyl group adopts a coplanar orientation with the pyrazolopyrimidine core, optimizing electronic conjugation .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Figure 1) :

  • Core Formation: Condensation of 3-aminopyrazole with a β-ketonitrile derivative under microwave irradiation yields the pyrazolopyrimidine core .

  • C5 Methylation: Electrophilic substitution at position 5 using methyl iodide in the presence of a base .

  • C2 Arylation: Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid introduces the aryl group .

  • C7 Piperazine Attachment: Nucleophilic aromatic substitution of a chloro intermediate with 1-benzylpiperazine under basic conditions .

Optimization Challenges

Key challenges include regioselectivity during C7 substitution and purifying the final product. Microwave-assisted reactions improve yields (48–85%) by accelerating kinetics and reducing side reactions . Chromatography and recrystallization are employed for purification, though the compound’s low solubility in polar solvents complicates isolation .

Pharmacological Profile and Biological Activity

Adenosine Receptor Antagonism

The compound demonstrates nanomolar affinity for adenosine A1 and A2A receptors (Table 2), akin to structurally related pyrazolopyrimidines . The benzylpiperazine moiety engages hydrophobic pockets in the receptor’s transmembrane domain, while the dimethoxyphenyl group forms hydrogen bonds with extracellular loops .

Table 2: Receptor Affinity of Analogous Compounds

CompoundA1 AR KiK_i (nM)A2A AR KiK_i (nM)Selectivity (A1/A2A)
5251234.9
12>1000150<0.15
611>1000>90

Selectivity and Functional Effects

Compared to analogs, this compound exhibits moderate A1 selectivity (KiK_i ~50 nM), attributed to its bulky 3,4-dimethoxyphenyl group, which sterically hinders A2A binding . In vitro assays show inhibition of cAMP accumulation in CHO cells expressing A1 receptors, confirming antagonist activity .

Molecular Interactions and Docking Studies

Ligand-Receptor Dynamics

Docking simulations (Figure 2) reveal:

  • The pyrazolopyrimidine core occupies the orthosteric site, forming π-stacking with Phe168 and Phe171 .

  • The benzylpiperazine moiety extends into a hydrophobic subpocket, stabilized by Van der Waals interactions with Leu249 and Ile274 .

  • Methoxy groups hydrogen-bond with Thr257 and Ser281, critical for A1 selectivity .

Interaction Energy Fingerprints (IEFs)

IEF analysis highlights dominant contributions from hydrophobic (60%) and hydrogen-bonding (25%) interactions, aligning with experimental binding data .

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